18-Amino-7-oxooctadecanoic acid
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Overview
Description
18-Amino-7-oxooctadecanoic acid is a unique organic compound with the molecular formula C18H35NO3 and a molecular weight of 313.485 g/mol . This compound is characterized by the presence of an amino group at the 18th position and a keto group at the 7th position on an octadecanoic acid chain. It is a rare and specialized chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Amino-7-oxooctadecanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group using a tert-butyloxycarbonyl (Boc) group, followed by selective oxidation to introduce the keto group. The Boc group is then removed under mild conditions using reagents such as oxalyl chloride in methanol .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 18-Amino-7-oxooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 18-amino-7-hydroxyoctadecanoic acid.
Substitution: Formation of N-acyl derivatives of this compound.
Scientific Research Applications
18-Amino-7-oxooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 18-Amino-7-oxooctadecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the keto group can participate in redox reactions. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .
Comparison with Similar Compounds
- 18-Hydroxy-7-oxooctadecanoic acid
- 18-Amino-7-hydroxyoctadecanoic acid
- 18-Amino-7-oxooctadecanoic acid derivatives
Comparison: this compound is unique due to the presence of both an amino group and a keto group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Properties
Molecular Formula |
C18H35NO3 |
---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
18-amino-7-oxooctadecanoic acid |
InChI |
InChI=1S/C18H35NO3/c19-16-12-7-5-3-1-2-4-6-9-13-17(20)14-10-8-11-15-18(21)22/h1-16,19H2,(H,21,22) |
InChI Key |
SGMHLRKWUKZMFD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)CCCCCC(=O)O)CCCCCN |
Origin of Product |
United States |
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